molecular formula C21H25N3O3 B252767 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

Katalognummer B252767
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: LQAYZEZSKRYZSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide, also known as A-317491, is a small molecule antagonist of the P2X3 receptor. This receptor is a member of the ATP-gated ion channel family and is expressed in sensory neurons. A-317491 has been extensively studied for its potential therapeutic applications in pain management and other sensory disorders.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in pain management and other sensory disorders. It has been shown to block the P2X3 receptor, which is involved in the transmission of pain signals. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has been tested in animal models of neuropathic pain and has shown promising results in reducing pain behaviors. It has also been studied for its potential use in treating bladder disorders and cough.

Wirkmechanismus

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide is a selective antagonist of the P2X3 receptor. This receptor is expressed in sensory neurons and is involved in the transmission of pain signals. ATP binding to the P2X3 receptor causes the opening of a cation channel, leading to depolarization and the generation of an action potential. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide blocks the P2X3 receptor, preventing the influx of cations and the generation of an action potential. This results in the reduction of pain signaling.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has been shown to have a dose-dependent effect on the P2X3 receptor. It has been shown to reduce pain behaviors in animal models of neuropathic pain. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has also been studied for its effects on bladder function and cough. It has been shown to reduce bladder overactivity and cough in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide is a relatively small molecule and can be easily synthesized in the lab. It has been extensively studied for its potential therapeutic applications and has been shown to have promising results in animal models of neuropathic pain, bladder disorders, and cough. However, there are limitations to its use in lab experiments. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has a short half-life and requires frequent dosing. It also has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide. One direction is to further investigate its potential therapeutic applications in pain management, bladder disorders, and cough. Another direction is to develop more potent and selective P2X3 receptor antagonists. This could lead to the development of more effective treatments for pain and other sensory disorders. Additionally, the development of more soluble formulations of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide could improve its administration in experimental settings.

Synthesemethoden

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide can be synthesized through a multistep process starting with 4-ethoxybenzoic acid and 4-acetylpiperazine. The intermediate product is then reacted with 4-bromoaniline to form the final product. The purity and yield of the product can be improved through various purification techniques such as column chromatography and recrystallization.

Eigenschaften

Produktname

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

Molekularformel

C21H25N3O3

Molekulargewicht

367.4 g/mol

IUPAC-Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

InChI

InChI=1S/C21H25N3O3/c1-3-27-20-10-4-17(5-11-20)21(26)22-18-6-8-19(9-7-18)24-14-12-23(13-15-24)16(2)25/h4-11H,3,12-15H2,1-2H3,(H,22,26)

InChI-Schlüssel

LQAYZEZSKRYZSY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.